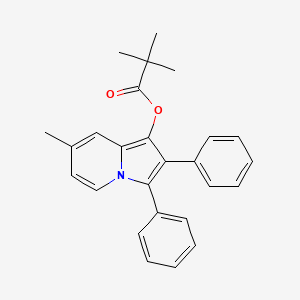
7-Methyl-2,3-diphenylindolizin-1-yl 2,2-dimethylpropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methyl-2,3-diphenylindolizin-1-yl 2,2-dimethylpropanoate is an organic compound with the molecular formula C26H25NO2 and a molecular weight of 383.48 g/mol . This compound is known for its unique structure, which includes an indolizine core substituted with methyl and diphenyl groups, and an ester functional group derived from 2,2-dimethylpropanoic acid .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2,3-diphenylindolizin-1-yl 2,2-dimethylpropanoate typically involves the following steps:
Formation of the Indolizine Core: The indolizine core can be synthesized through a cyclization reaction involving a pyridine derivative and an appropriate alkyne.
Substitution Reactions: The methyl and diphenyl groups are introduced through substitution reactions using suitable reagents.
Esterification: The final step involves esterification of the indolizine derivative with 2,2-dimethylpropanoic acid using a catalyst such as pivaloyl chloride.
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2,3-diphenylindolizin-1-yl 2,2-dimethylpropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding ketones or carboxylic acids.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the ester functional group.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols under basic conditions.
Major Products
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Amides or esters.
Scientific Research Applications
7-Methyl-2,3-diphenylindolizin-1-yl 2,2-dimethylpropanoate has several scientific research applications:
Mechanism of Action
The mechanism of action of 7-Methyl-2,3-diphenylindolizin-1-yl 2,2-dimethylpropanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving:
Enzyme Inhibition: The compound may inhibit certain enzymes, leading to altered metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
2,3-Diphenylindolizine: Shares the indolizine core but lacks the ester functional group.
7-Methylindolizine: Similar structure but without the diphenyl substitution.
2,2-Dimethylpropanoate Esters: Compounds with similar ester functional groups but different core structures.
Uniqueness
7-Methyl-2,3-diphenylindolizin-1-yl 2,2-dimethylpropanoate is unique due to its combination of an indolizine core with methyl and diphenyl substitutions, and an ester functional group.
Properties
CAS No. |
105019-60-1 |
|---|---|
Molecular Formula |
C26H25NO2 |
Molecular Weight |
383.5 g/mol |
IUPAC Name |
(7-methyl-2,3-diphenylindolizin-1-yl) 2,2-dimethylpropanoate |
InChI |
InChI=1S/C26H25NO2/c1-18-15-16-27-21(17-18)24(29-25(28)26(2,3)4)22(19-11-7-5-8-12-19)23(27)20-13-9-6-10-14-20/h5-17H,1-4H3 |
InChI Key |
BCLCKUYWXNRCLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C(N2C=C1)C3=CC=CC=C3)C4=CC=CC=C4)OC(=O)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















